N-Lauroyl-L-serine
Overview
Description
N-Lauroyl-L-serine is a compound synthesized through the reaction of serine with lauric acid derivatives. It has been explored for various applications, notably as an emulsifier in oil-in-water systems (Nande, 2020).
Synthesis Analysis
The synthesis of N-Lauroyl-L-serine can be achieved through different methods. One method involves the esterification of lauric acid to produce methyl laurate, followed by an amidation reaction with serine. This method yielded N-Lauroyl-L-serinamide with a percent yield of 73.86% and an HLB value of 6.54 (Nande, 2020). Another approach is the lipase-catalyzed synthesis using lauric acid and L-serinamide in water-miscible organic solvents, achieving high conversion rates (Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of N-Lauroyl-L-serine includes a lauroyl group attached to the amino acid serine. The structure has been characterized using various spectroscopic methods, including FTIR, which shows characteristic absorption bands for the amide carbonyl group (Nande, 2020).
Chemical Reactions and Properties
N-Lauroyl-L-serine undergoes various chemical reactions typical of amides and amino acids. For instance, the lipophilic N- and O-acyl derivatives of serine, including lauroyl derivatives, have shown fungicidal activity against different strains of fungi (Dirvianskytė et al., 2003).
Physical Properties Analysis
The physical properties of N-Lauroyl-L-serine derivatives, such as solubility and self-organization behavior, are influenced by factors like pH and concentration. Amphipathic derivatives, like those containing serine, can form micelles or fibers based on these conditions (Novelli et al., 2020).
Scientific Research Applications
N-Lauroyl-L-serinamide can be synthesized through the reaction of serine with methyl laurate and lauroyl chloride and used as an emulsifier in oil-in-water solutions (Nande, 2020).
Fatty acid L-serine amides, including saturated forms like lauroyl L-serine, have the capability to form self-assembled gels and show moderate cytotoxicity against cancer cells, suggesting potential in drug delivery applications (Lim et al., 2009).
N-Lauroyl-L-serine derivatives have been studied for their role in the structure of glycopeptidolipid antigens from Mycobacterium xenopi, contributing to the understanding of mycobacterial antigens (Rivière & Puzo, 1992).
Lipophylic N- and O-acyl derivatives of β-hydroxy ᴅʟ-α-amino acids, including derivatives of N-Lauroyl-L-serine, have been synthesized and found to have fungicidal activity against several fungi strains (Dirvianskytė et al., 2003).
N-Lauroyl-L-serine derivatives have also been explored for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis (Poiarkov et al., 2010).
properties
IUPAC Name |
(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQVJQXCLZRFH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-serine | |
CAS RN |
14379-56-7 | |
Record name | N-(1-Oxododecyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14379-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-oxododecyl)-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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